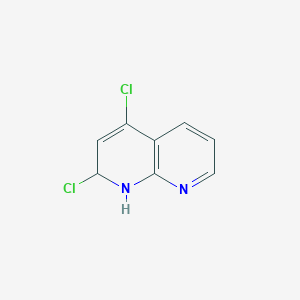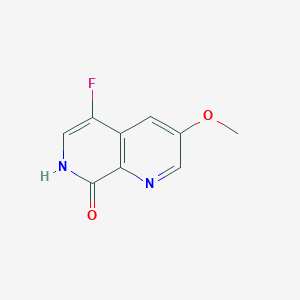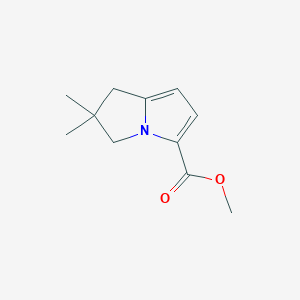![molecular formula C10H15NO3 B11901330 Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,5R)-6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo intermediate . Another method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: This compound features a tricyclic structure with an oxygen atom.
The uniqueness of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its azabicyclo structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
SMILES isomérico |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
SMILES canónico |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)

![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)











